molecular formula C23H30O3 B588960 Estrone 3-Valerate CAS No. 128788-26-1

Estrone 3-Valerate

Katalognummer: B588960
CAS-Nummer: 128788-26-1
Molekulargewicht: 354.49
InChI-Schlüssel: FQLHSYGNONSVOX-UGTOYMOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estrone 3-Valerate (E1-3V) is a semi-synthetic estrogen derivative formed by the esterification of estrone (E1) with valeric acid at the 3-hydroxyl position. E1-3V is utilized in hormone replacement therapies and reference standards in pharmaceutical quality control . Its structural backbone—a steroid nucleus with an aromatic A-ring—is shared with other endogenous and synthetic estrogens, enabling comparative studies on receptor binding, metabolic stability, and therapeutic efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Estrone 3-Valerate is synthesized through the esterification of estrone with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of estrone to its valerate ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Estrone 3-Valerate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form estrone or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to estrone or other reduced forms.

    Substitution: It can undergo substitution reactions where the valerate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products:

    Oxidation: Estrone and other oxidized derivatives.

    Reduction: Estrone and other reduced forms.

    Substitution: Various substituted estrone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Estrone 3-Valerate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in analytical chemistry for the study of estrogenic compounds.

    Biology: Employed in studies related to estrogen receptor binding and estrogenic activity.

    Medicine: Utilized in hormone replacement therapy for menopausal symptoms and other estrogen-deficient conditions.

    Industry: Used in the formulation of pharmaceutical products and as a standard in quality control processes.

Wirkmechanismus

Estrone 3-Valerate exerts its effects by binding to estrogen receptors in target tissues. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This results in the modulation of various physiological processes, including the regulation of reproductive functions, maintenance of secondary sexual characteristics, and bone density.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Modifications at the 3-Position

The 3-position of estrone is a critical site for functional group substitutions, which significantly alter biological activity:

Compound Substituent at 3-Position Key Properties
Estrone (E1) -OH Endogenous estrogen; moderate receptor affinity, metabolized via sulfation
Estrone 3-Sulfate -OSO₃H Inactive storage form; reactivated by sulfatase enzymes in target tissues
Estrone 3-Valerate -OCO(CH₂)₃CH₃ Enhanced lipophilicity; prolonged half-life compared to E1
Estrone-3-methylthiophosphonate (E1-3-MTP) -S-PO₃(CH₃) Potent sulfatase inhibitor (Ki: 14.6–32.8 µM); resistant to hydrolysis
Estrone-3-amine (E1-NH₂) -NH₂ Low receptor affinity (<15% displacement of estradiol); weak sulfatase inhibition

Key Insight : The 3-valerate group in E1-3V balances lipophilicity without introducing strong inhibitory or receptor-binding effects, unlike E1-3-MTP or E1-3-amine.

Estrogen Receptor Binding Affinity (RBA)

Quantitative Structure-Activity Relationship (QSAR) models predict RBAs for estrogen receptor (ER) binding. Experimental data from calf and human ER assays reveal:

Compound RBA (Calf ER) RBA (Human ER) Notes
Estrone (E1) 0.5–1.2 0.4–1.0 Moderate affinity; reference compound
Estriol 0.3–0.8 0.2–0.6 Lower affinity due to 16α-OH group
This compound N/A N/A Likely reduced affinity due to steric hindrance from valerate
Zindoxifen <0.1 <0.1 Non-steroidal antiestrogen

Implications : E1-3V’s valerate group likely diminishes ER binding compared to estrone, aligning with trends observed in other 3-substituted derivatives (e.g., E1-3-amine) .

Enzymatic Interactions and Sulfatase Inhibition

Estrone sulfatase (STS) catalyzes the conversion of E1-sulfate to active E1, a key step in hormone-dependent cancers. Inhibitory profiles vary:

Compound % STS Inhibition (10 µM) IC50 (µM) Mechanism
This compound Not reported N/A Substrate for STS?
E1-3-MTP >98% 14.6–32.8 Competitive inhibition
Danazol 60% 0.5–2.0 Non-competitive
E1-NH₂ 15.1% >100 Weak inhibition

Metabolic Stability and Environmental Persistence

  • Biological Metabolism : E1-3V’s ester bond may slow hydrolysis compared to E1-sulfate, which is rapidly reactivated in tissues .
  • Environmental Degradation : Estrogenic compounds like E1, 17β-estradiol, and ethinylestradiol degrade at 28–58 µg/(L·min) in wastewater systems. E1-3V’s valerate group could enhance persistence, though data are lacking .

Biologische Aktivität

Estrone 3-Valerate (E3V) is a synthetic derivative of the natural estrogen estrone, characterized by the addition of a valerate ester group at the 3-position. This modification enhances its lipophilicity and alters its pharmacokinetic properties, making it particularly relevant in hormone replacement therapy (HRT) and other therapeutic applications related to estrogen deficiency. This article delves into the biological activity of E3V, focusing on its mechanisms of action, pharmacokinetics, effects on bone health, and its role in hormone therapy.

Pharmacokinetics

The pharmacokinetic profile of E3V is crucial for its therapeutic efficacy. Upon administration, E3V undergoes hydrolysis to release estrone and valeric acid. The metabolic pathway includes:

  • Hydrolysis : Rapid conversion to estrone in the liver.
  • Distribution : Enhanced lipophilicity allows for better tissue penetration.
  • Elimination : Primarily through hepatic metabolism.

A comparative analysis of E3V with other estrogens is presented in Table 1.

CompoundStructure TypePotencyHalf-lifeUnique Features
This compoundEster of EstroneModerateVariableEnhanced lipophilicity
Estradiol ValerateEster of EstradiolHighLongerRapid conversion to estradiol
EstroneNatural estrogenLowShortPrecursor to other estrogens
EthinylestradiolSynthetic estrogenVery highLongHigher oral bioavailability

Effects on Bone Health

Research indicates that E3V may play a significant role in maintaining bone health, especially in postmenopausal women where estrogen levels decline sharply, increasing osteoporosis risk. Initial studies suggest that E3V can mimic the protective effects of estrogen on bone density:

  • Osteoprotective Effects : E3V has been shown to promote osteoblast activity and inhibit osteoclastogenesis.
  • Bone Mineral Density : Preliminary investigations indicate that E3V may help maintain or improve bone mineral density.

A case study examining the effects of E3V on bone health reported positive outcomes in postmenopausal women undergoing HRT, highlighting its potential as a therapeutic agent for osteoporosis prevention.

Clinical Applications

E3V is primarily used in hormone replacement therapy (HRT) for managing symptoms associated with menopause and estrogen deficiency. Its applications include:

  • Management of menopausal symptoms : Hot flashes, mood swings, and vaginal dryness.
  • Osteoporosis prevention : Particularly in women at high risk due to low estrogen levels.
  • Transgender hormone therapy : Used as part of feminizing hormone treatment protocols.

Case Studies and Research Findings

  • Hormonal Treatment Protocols : A study involving transgender women treated with estradiol valerate (including E3V) reported significant changes in body composition and breast development over 12 months. The mean estrone concentration was significantly correlated with changes in fat percentage and breast volume .
  • Adverse Events : Although generally well-tolerated, there have been reports of adverse events associated with estrogen therapies, including rare severe drug eruptions linked to estradiol valerate tablets .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Estrone 3-Valerate in complex biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Calibration standards, such as certified reference materials (e.g., estrone derivatives), should be prepared in matrix-matched solutions to account for ion suppression/enhancement effects. Validation parameters (linearity, LOD/LOQ, precision) must adhere to ICH guidelines, with statistical justification for significant figures .
  • Data Challenges : Small sample sizes and low variance components require robust error modeling, as seen in multilevel regression frameworks for estrone-related datasets .

Q. How can researchers synthesize and characterize this compound with high purity?

  • Synthesis : Esterification of estrone with valeric acid using carbodiimide-based coupling agents under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or NMR.
  • Characterization : Confirm structural integrity using 1^1H/13^13C NMR and FT-IR spectroscopy. Purity assessment (>98%) requires HPLC with UV detection at 280 nm, validated against impurity standards (e.g., Estradiol 3-Valerate) .

Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?

  • Design : Accelerated stability studies under ICH Q1A guidelines, testing temperature (4°C, 25°C, 40°C), humidity (75% RH), and light exposure. Use kinetic modeling (Arrhenius equation) to predict degradation rates.
  • Data Analysis : Employ ANOVA to compare degradation pathways, with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in stability profiles .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of this compound be resolved?

  • Approach : Use isotopically labeled 13^{13}C-Estrone 3-Valerate in tracer studies to track metabolite formation via LC-MS/MS. Compare results across in vitro (hepatocyte models) and in vivo (rodent) systems to identify species-specific discrepancies.
  • Contradiction Analysis : Apply Bayesian meta-analysis to reconcile variability in reported half-lives or enzyme affinities, accounting for covariates like CYP450 isoform expression .

Q. What statistical strategies address low sample sizes and high variance in pharmacokinetic studies of this compound?

  • Methods : Multilevel regression models (e.g., hierarchical Bayesian approaches) are recommended for nested data structures (e.g., repeated measures across subjects). Bootstrap resampling can mitigate Type I/II errors in underpowered studies .
  • Precision Limits : Report confidence intervals with effect sizes (Cohen’s d) rather than relying solely on p-values, per updated statistical reporting standards .

Q. How do researchers design assays to differentiate this compound from structurally similar estrogenic metabolites?

  • Assay Development : Utilize monoclonal antibodies with high specificity for the valerate moiety in ELISA. Cross-reactivity testing against 2-Methoxyestrone, estradiol valerate, and other analogs is critical.
  • Validation : Perform receiver operating characteristic (ROC) analysis to optimize sensitivity/specificity thresholds, using synthetic mixtures of interfering metabolites .

Q. Methodological and Ethical Considerations

Q. What literature review practices ensure comprehensive coverage of this compound’s mechanisms?

  • Strategy : Systematic reviews using PRISMA guidelines, with keyword combinations (e.g., “this compound” AND “pharmacokinetics” OR “receptor binding”). Prioritize peer-reviewed journals indexed in PubMed/Web of Science, excluding non-academic sources .
  • Gap Identification : Use citation mapping tools (e.g., VOSviewer) to visualize understudied areas, such as long-term endocrine disruption effects .

Q. How should researchers address ethical concerns in animal studies involving this compound?

  • Protocol Design : Adhere to ARRIVE 2.0 guidelines for reporting animal experiments. Justify sample sizes via power analysis to minimize unnecessary subjects.
  • Ethical Review : Submit detailed harm-benefit analyses to institutional review boards (IRBs), including plans for data sharing to reduce redundant studies .

Q. Data Reporting and Validation

Q. What metrics are essential for reporting analytical results of this compound in compliance with ISO standards?

  • Requirements : Include measurement uncertainty (e.g., expanded uncertainty at 95% CI), traceability to reference materials, and inter-laboratory validation data. Use the International System of Units (SI) for all measurements .

Q. How can machine learning models improve predictive modeling of this compound’s environmental persistence?

  • Modeling : Train random forest or neural network algorithms on physicochemical properties (logP, pKa) and biodegradation datasets. Validate predictions against experimental half-lives in OECD 301F tests .

Eigenschaften

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-20H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLHSYGNONSVOX-UGTOYMOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747734
Record name 17-Oxoestra-1,3,5(10)-trien-3-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128788-26-1
Record name 17-Oxoestra-1,3,5(10)-trien-3-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.